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Compound Name:
one

Cat. No. B118820

Introduction

2,3-Dihydrophenanthren-4(1H)-one, with the molecular formula C14H120 and a molecular
weight of 196.24 g/mol , is a polycyclic aromatic ketone.[1][2] Its structure, featuring a partially
saturated ring fused to a phenanthrene core, makes it a valuable intermediate in the synthesis
of more complex organic molecules and potential pharmaceutical agents. A thorough
understanding of its spectroscopic properties is paramount for its unambiguous identification,
purity assessment, and for tracking its transformation in chemical reactions.

This guide provides a comprehensive overview of the expected spectroscopic data for 2,3-
Dihydrophenanthren-4(1H)-one, including Nuclear Magnetic Resonance (*H and 13C NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data is a synthesis of
predictive analysis based on established spectroscopic principles and comparative data from
structurally analogous compounds. Each section includes a detailed experimental protocol, an
in-depth interpretation of the expected spectral features, and a summary of key data points.

Molecular Structure

The structure of 2,3-Dihydrophenanthren-4(1H)-one, also known as 4-Oxo0-1,2,3,4-
tetrahydrophenanthrene, is depicted below. The numbering convention used throughout this
guide is systematically illustrated.
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Caption: Molecular structure and numbering of 2,3-Dihydrophenanthren-4(1H)-one.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

H NMR spectroscopy is a powerful tool for elucidating the proton framework of a molecule. For
2,3-Dihydrophenanthren-4(1H)-one, the spectrum is expected to show distinct signals for the
aromatic and aliphatic protons.

Experimental Protocol: *H NMR

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of
deuterated chloroform (CDCls) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard.

e Instrument: A 400 MHz (or higher) NMR spectrometer.
e Acquisition Parameters:

o Pulse Program: A standard single-pulse experiment (e.g., 'zg30").

[¢]

Number of Scans: 16 to 64, depending on the sample concentration.

o

Acquisition Time: ~3-4 seconds.

o

Relaxation Delay (d1): 1-2 seconds.[3]

[¢]

Spectral Width: 0 to 12 ppm.

» Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS signal to
0.00 ppm. Integrate all signals.

Predicted *H NMR Data and Interpretation

The *H NMR spectrum can be divided into two main regions: the aromatic region (downfield,
~7.0-9.0 ppm) and the aliphatic region (upfield, ~2.0-3.5 ppm). The interpretation relies on
chemical shifts (), integration values, and spin-spin coupling patterns (multiplicity). The
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analysis of a structurally similar compound, a-tetralone, provides a strong basis for the
assignment of the aliphatic protons.[4]

, Coupling
Proton Predicted & o _
_ Multiplicity Constant (J, Integration
Assignment (ppm)
Hz)

H-10 ~8.5-8.7 d ~8.0 1H
H-5 ~8.0-8.2 d ~8.0 1H
H-6, H-7, H-8, H-

~7.3-7.8 m - 4H
9
H-1 ~3.0-3.2 t ~6.5 2H
H-3 ~2.7-29 t ~6.5 2H
H-2 ~22-24 p ~6.5 2H

Interpretation Causality:

o Aromatic Protons (H-5 to H-10): These protons are deshielded due to the ring current effect
of the aromatic system, hence their downfield chemical shifts. The protons ortho to the
carbonyl group (H-5) and in the bay region (H-10) are expected to be the most deshielded.
The complex overlapping multiplets are typical for fused aromatic systems.

 Aliphatic Protons (H-1, H-2, H-3):

o H-1: These benzylic protons are adjacent to the aromatic ring and are expected to appear
as a triplet around 3.0-3.2 ppm.

o H-3: These protons are a to the carbonyl group, which withdraws electron density, causing
a downfield shift to approximately 2.7-2.9 ppm. They will appear as a triplet due to
coupling with the H-2 protons.

o H-2: These methylene protons are (3 to the carbonyl and further from the aromatic ring,
thus appearing at the most upfield position (~2.2-2.4 ppm). They will be split into a pentet
(or multiplet) by the adjacent H-1 and H-3 protons.
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13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

13C NMR provides direct information about the carbon skeleton of the molecule.[5] Due to the
low natural abundance of the 13C isotope, spectra are typically acquired with proton decoupling,
resulting in a spectrum where each unique carbon atom appears as a single line.[6]

Experimental Protocol: **C NMR

e Sample Preparation: Use the same sample prepared for *H NMR.

¢ Instrument: A 100 MHz (or corresponding field for the proton spectrometer) NMR
spectrometer.

¢ Acquisition Parameters:

[¢]

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30).

[¢]

Number of Scans: 512 to 2048, due to the low sensitivity of the 13C nucleus.[6]

o

Relaxation Delay (d1): 2 seconds.

o

Spectral Width: 0 to 220 ppm.

o Processing: Apply Fourier transformation with an exponential multiplication, phase
correction, and baseline correction. Calibrate the spectrum using the CDClIs solvent peak (&
77.16 ppm).

Predicted **C NMR Data and Interpretation

The spectrum will show signals for the carbonyl carbon, aromatic carbons (quaternary and
protonated), and aliphatic carbons. Data from a-tetralone is used as a reference for the
aliphatic and adjacent aromatic carbons.[7]
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Carbon Assignment Predicted & (ppm) Carbon Type
C-4 ~198 - 200 C=0 (Ketone)
C-4a, C-4b, C-8a, C10a ~130 - 145 Quaternary Ar-C
C-5t0 C-10 ~124 - 135 CHAr-C

C-1 ~40 - 42 CH2

C-3 ~30 - 32 CH:

C-2 ~23-25 CH2

Interpretation Causality:

e Carbonyl Carbon (C-4): The carbonyl carbon is highly deshielded and will appear
significantly downfield, typically in the 198-200 ppm range, which is characteristic of a,3-
unsaturated or aromatic ketones.[8][9]

o Aromatic Carbons (C-4a to C-10a): These carbons resonate in the typical aromatic region of
120-150 ppm. Quaternary carbons (those without attached protons) generally show weaker
signals due to longer relaxation times and the absence of Nuclear Overhauser Effect (NOE)
enhancement.

e Aliphatic Carbons (C-1, C-2, C-3): These sp? hybridized carbons appear in the upfield region
of the spectrum. The benzylic carbon (C-1) and the carbon a to the carbonyl (C-3) will be
more deshielded than the C-2 carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Experimental Protocol: FT-IR (Solid Sample)

e Sample Preparation (Thin Film):

o Dissolve a small amount (2-5 mg) of the solid sample in a volatile solvent like methylene
chloride.[10]
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o Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[11]

o Allow the solvent to evaporate completely, leaving a thin film of the compound on the

plate.[11]

e Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

e Acquisition Parameters:

o Scan Range: 4000 - 600 cm™1,

o Number of Scans: 16 to 32.

o Resolution: 4 cm~1.

e Processing: A background spectrum of the clean salt plate is recorded and automatically

subtracted from the sample spectrum.

Predicted IR Data and Interpretation

The IR spectrum will be dominated by absorptions from the aromatic C-H bonds, aliphatic C-H

bonds, and the conjugated carbonyl group.

Wavenumber (cm™?) Vibrational Mode Expected Intensity
~3100 - 3000 Aromatic C-H Stretch Medium to Weak
~2950 - 2850 Aliphatic C-H Stretch Medium

C=0 Stretch (Conjugated
~1685 - 1665 Strong

Ketone)
~1600, ~1450 Aromatic C=C Stretch Medium to Weak

Interpretation Causality:

e C-H Stretching: The absorptions above 3000 cm~1 are characteristic of sp2 hybridized C-H

bonds in the aromatic rings. The bands below 3000 cm~! are due to the sp3 hybridized C-H

bonds of the methylene groups in the saturated ring.
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Carbonyl (C=0) Stretching: This will be the most intense and diagnostic peak in the
spectrum. For a saturated six-membered ring ketone (like cyclohexanone), the C=0 stretch
appears around 1715 cm~1.[8] However, conjugation with the aromatic ring delocalizes the pi
electrons of the carbonyl bond, weakening it and lowering the stretching frequency to the
1685-1665 cm~1 range.[9][12] This shift is a key indicator of the conjugated system.

C=C Stretching: The peaks in the 1600-1450 cm~1 region are characteristic of the carbon-
carbon double bond stretching vibrations within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. Electron lonization (El) is a common technique that involves bombarding the

molecule with high-energy electrons, causing ionization and fragmentation. The resulting

fragmentation pattern can provide valuable structural clues.[13][14]

Experimental Protocol: Electron lonization MS

Sample Introduction: Introduce a small amount of the sample (in a suitable solvent or as a
solid via a direct insertion probe) into the mass spectrometer. The sample must be volatile
enough to be vaporized in the ion source.[15]

Instrument: A mass spectrometer equipped with an Electron lonization (EI) source.

Acquisition Parameters:

o lonization Energy: 70 eV (standard for generating reproducible fragmentation patterns).
[13]

o lon Source Temperature: 150-250 °C.

o Mass Range: m/z 40 - 400.

Processing: The mass spectrum is generated by plotting the relative abundance of the
detected ions against their mass-to-charge (m/z) ratio.

Predicted Mass Spectrum and Fragmentation
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Caption: Predicted major fragmentation pathways for 2,3-Dihydrophenanthren-4(1H)-one
under EI-MS.

Interpretation Causality:

e Molecular lon (M*'): The molecular ion peak is expected to be prominent at m/z = 196,
corresponding to the molecular weight of the compound. The presence of a stable aromatic
system helps to stabilize the molecular ion.

o Key Fragmentation Pathways:

o Loss of CO (m/z 168): A characteristic fragmentation for ketones is the loss of a neutral
carbon monoxide molecule (28 Da), leading to a fragment ion at m/z 168.

o Retro-Diels-Alder Reaction (m/z 168): The partially saturated ring can undergo a retro-
Diels-Alder fragmentation, leading to the loss of ethylene (CzH4, 28 Da). This would also
result in a fragment ion at m/z 168. The peak at m/z 168 is likely a composite of these two
fragmentation pathways.

o Loss of Ethyl Radical (m/z 167): Cleavage of the aliphatic ring can lead to the loss of an
ethyl radical (CzHs", 29 Da), resulting in a stable acylium ion or a rearranged aromatic ion
at m/z 167. This is often a significant peak in the spectra of compounds containing a

tetralone-like substructure.

Conclusion
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The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful
suite of tools for the characterization of 2,3-Dihydrophenanthren-4(1H)-one. The predicted
data in this guide, based on fundamental principles and analysis of analogous structures, offers
a robust framework for researchers to confirm the identity and purity of this compound. The key
diagnostic features include the specific pattern of aliphatic protons in the H NMR, the
downfield carbonyl signal in the 13C NMR, the strong conjugated C=0 stretch in the IR
spectrum, and the characteristic fragmentation pattern in the mass spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1-Oxo0-1,2,3,4-tetrahydrophenanthrene | C14H120 | CID 225683 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 2. usbio.net [usbio.net]

e 3. books.rsc.org [books.rsc.org]

e 4. Analysis of the 1H NMR spectrum of a-tetralone | Semantic Scholar [semanticscholar.org]
e 5. bhu.ac.in [bhu.ac.in]

e 6. 6.8 13C NMR Spectroscopy — Organic Chemistry | [kpu.pressbooks.pub]

e 7. 1-Tetralone(529-34-0) 13C NMR spectrum [chemicalbook.com]

e 8. 19.14 Spectroscopy of Aldehydes and Ketones — Organic Chemistry: A Tenth Edition —
OpenStax adaptation 1 [ncstate.pressbooks.pub]

e 9. chem.libretexts.org [chem.libretexts.org]

e 10. eng.uc.edu [eng.uc.edu]

e 11. orgchemboulder.com [orgchemboulder.com]

e 12. orgchemboulder.com [orgchemboulder.com]

o 13. Electron lonization - Creative Proteomics [creative-proteomics.com]
e 14. rroij.com [rroij.com]

e 15. Electron lonization | School of Chemical Sciences | lllinois [scs.illinois.edu]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b118820?utm_src=pdf-body
https://www.benchchem.com/product/b118820?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/1-Oxo-1_2_3_4-tetrahydrophenanthrene
https://pubchem.ncbi.nlm.nih.gov/compound/1-Oxo-1_2_3_4-tetrahydrophenanthrene
https://www.usbio.net/biochemicals/021596
https://books.rsc.org/books/monograph/591/chapter/269983/Acquiring-1H-and-13C-Spectra
https://www.semanticscholar.org/paper/Analysis-of-the-1H-NMR-spectrum-of-%CE%B1%E2%80%90tetralone-Gatto-Reinheimer/813274837c1dde78593049c6d4056d483f65eae1
https://www.bhu.ac.in/Content/Syllabus/Syllabus_3006312820200508102224.pdf
https://kpu.pressbooks.pub/organicchemistry/chapter/6-7-13c-nmr-spectroscopy/
https://www.chemicalbook.com/SpectrumEN_529-34-0_13CNMR.htm
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aldehydes-and-ketones-3/
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aldehydes-and-ketones-3/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/19.14%3A_Spectroscopy_of_Aldehydes_and_Ketones
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://orgchemboulder.com/Spectroscopy/irtutor/ketonesir.shtml
https://www.creative-proteomics.com/support/electron-ionization.htm
https://www.rroij.com/open-access/investigation-of-electron-ionization-in-mass-spectrometry--principles-and-applications.pdf
https://scs.illinois.edu/resources/cores-scs-research-and-service-facilities/mass-spectrometry-lab/electron-ionization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Spectroscopic Characterization of 2,3-
Dihydrophenanthren-4(1H)-one: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b118820#spectroscopic-data-of-2-3-
dihydrophenanthren-4-1h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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